molecular formula C13H17NO B5763071 N-(4-methylbenzyl)cyclobutanecarboxamide

N-(4-methylbenzyl)cyclobutanecarboxamide

Cat. No. B5763071
M. Wt: 203.28 g/mol
InChI Key: FVJNGJZXQYNASP-UHFFFAOYSA-N
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Description

N-(4-methylbenzyl)cyclobutanecarboxamide is a chemical compound that belongs to the family of amides. It is also known as CX-5461 and is chemically represented as C18H22N2O. The compound has gained significant attention in the scientific community due to its potential as a therapeutic agent in cancer treatment.

Mechanism of Action

N-(4-methylbenzyl)cyclobutanecarboxamide selectively inhibits RNA polymerase I transcription by binding to the DNA template and preventing the recruitment of transcription factors. This leads to the inhibition of ribosomal RNA synthesis, which is essential for the growth and survival of cancer cells. The compound has also been found to induce DNA damage and activate the p53 pathway, leading to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
N-(4-methylbenzyl)cyclobutanecarboxamide has been found to have a selective cytotoxic effect on cancer cells, while sparing normal cells. The compound has been shown to induce DNA damage and activate the p53 pathway, leading to cell cycle arrest and apoptosis in cancer cells. It has also been found to inhibit angiogenesis, which is essential for the growth and spread of cancer cells.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(4-methylbenzyl)cyclobutanecarboxamide in lab experiments is its selective cytotoxic effect on cancer cells, while sparing normal cells. This makes it a promising candidate for cancer treatment. However, the compound has some limitations, such as its poor solubility in water, which makes it difficult to administer in vivo. It also has a short half-life, which limits its efficacy in vivo.

Future Directions

There are several future directions for the research on N-(4-methylbenzyl)cyclobutanecarboxamide. One of the directions is to improve the compound's solubility and pharmacokinetic properties to enhance its efficacy in vivo. Another direction is to investigate the compound's potential as a combination therapy with other anticancer agents. Further studies are also needed to determine the compound's safety and toxicity profile in vivo.
Conclusion:
N-(4-methylbenzyl)cyclobutanecarboxamide is a promising candidate for cancer treatment due to its selective cytotoxic effect on cancer cells and its ability to inhibit RNA polymerase I transcription. The compound has shown efficacy against a wide range of cancer types and has potential as a combination therapy with other anticancer agents. However, further studies are needed to improve the compound's solubility and pharmacokinetic properties and to determine its safety and toxicity profile in vivo.

Synthesis Methods

The synthesis of N-(4-methylbenzyl)cyclobutanecarboxamide involves the reaction of 4-methylbenzylamine with cyclobutanecarboxylic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction is carried out in a suitable solvent such as dichloromethane or acetonitrile. The resulting product is then purified by column chromatography to obtain the pure compound.

Scientific Research Applications

N-(4-methylbenzyl)cyclobutanecarboxamide has shown promising results in preclinical studies as a potential therapeutic agent for cancer treatment. It has been found to selectively inhibit RNA polymerase I transcription, which is essential for the growth and survival of cancer cells. The compound has shown efficacy against a wide range of cancer types, including breast cancer, ovarian cancer, and pancreatic cancer.

properties

IUPAC Name

N-[(4-methylphenyl)methyl]cyclobutanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO/c1-10-5-7-11(8-6-10)9-14-13(15)12-3-2-4-12/h5-8,12H,2-4,9H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVJNGJZXQYNASP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)C2CCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-methylbenzyl)cyclobutanecarboxamide

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